molecular formula C7H12O3 B3111245 (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid CAS No. 1821707-49-6

(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid

Cat. No.: B3111245
CAS No.: 1821707-49-6
M. Wt: 144.17 g/mol
InChI Key: JBZDHFKPEDWWJC-PHDIDXHHSA-N
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Description

(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral compound with two stereocenters, making it an interesting subject in stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid typically involves the reduction of a suitable precursor, such as a cyclohexanone derivative. One common method is the asymmetric reduction of 3-oxocyclohexane-1-carboxylic acid using chiral catalysts or reagents to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts to ensure high enantiomeric purity and yield. The choice of catalyst and reaction conditions is crucial to achieving the desired stereochemistry and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding to enzymes or receptors. The stereochemistry of the compound also influences its biological activity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various reactions. The compound’s ability to undergo diverse chemical transformations also adds to its versatility and importance in research and industry .

Properties

IUPAC Name

(1R,3R)-3-hydroxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZDHFKPEDWWJC-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 2
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 3
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 4
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 5
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 6
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid

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